10H-Phenothiazine-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-2-carboxaldehyde is an organic compound with the molecular formula C13H9NOS It is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-2-carboxaldehyde typically involves the formylation of phenothiazine. One common method is the Vilsmeier-Haack reaction, where phenothiazine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the phenothiazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Phenothiazine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and suitable solvents.
Major Products Formed:
Oxidation: 10H-Phenothiazine-2-carboxylic acid.
Reduction: 10H-Phenothiazine-2-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-2-carboxaldehyde has been extensively studied for its applications in several scientific fields:
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-2-carboxaldehyde involves its interaction with various molecular targets and pathways:
Redox Activity: The compound can undergo redox reactions, forming stable radical cations that contribute to its physiological and electronic properties.
Photophysical Properties: The unique electronic structure of the phenothiazine ring allows for efficient charge transfer and light absorption, making it useful in photophysical applications.
Biological Interactions: The compound can interact with biological macromolecules, such as proteins and DNA, through non-covalent interactions, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
10H-Phenothiazine-2-carboxaldehyde can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine: The parent compound, lacking the formyl group, has different chemical reactivity and applications.
10H-Phenothiazine-2-carboxylic acid: The oxidized form of this compound, with distinct chemical properties and uses.
10H-Phenothiazine-2-methanol:
The uniqueness of this compound lies in its aldehyde functional group, which allows for versatile chemical modifications and a wide range of applications in various scientific fields .
Eigenschaften
Molekularformel |
C13H9NOS |
---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
10H-phenothiazine-2-carbaldehyde |
InChI |
InChI=1S/C13H9NOS/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |
InChI-Schlüssel |
NKQOCCPPNDPRGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.